1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(3,4-dimethoxyphenyl)-1-propanone is a complex organic compound with significant relevance in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperazine moiety and a propanone group, making it a valuable intermediate in the synthesis of various pharmaceuticals. Its chemical formula is , and it has a molecular weight of approximately 394.45 g/mol. This compound is primarily classified as a piperazine derivative, which is often utilized in the development of drugs targeting neurological disorders.
The compound is derived from the structural modification of piperazine, a well-known heterocyclic amine. It falls under the category of piperazine derivatives, which are frequently used as building blocks in the synthesis of active pharmaceutical ingredients (APIs). The presence of fluorine atoms enhances its pharmacological properties, making it suitable for various therapeutic applications, particularly in neuropharmacology and oncology.
The synthesis of 1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(3,4-dimethoxyphenyl)-1-propanone typically involves multiple steps, including:
The molecular structure of 1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(3,4-dimethoxyphenyl)-1-propanone can be depicted as follows:
CC(C(=O)N1CCN(CC1)C(C2=CC=C(C=C2)OC)C(F)(F)C3=CC=C(C=C3)F)C
The compound can participate in various chemical reactions typical for piperazine derivatives:
The mechanism of action for compounds like 1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(3,4-dimethoxyphenyl)-1-propanone is often linked to their interaction with neurotransmitter systems:
This compound has several scientific applications:
CAS No.: 24622-61-5
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5